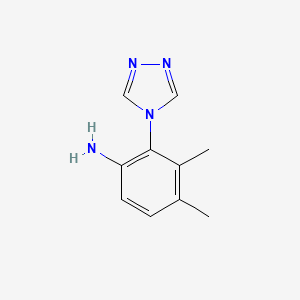

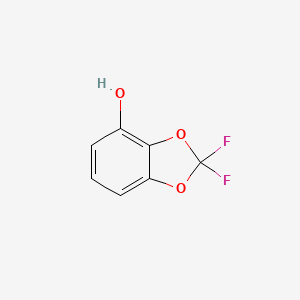

2,2-Difluoro-1,3-benzodioxol-4-ol

概要

説明

2,2-Difluoro-1,3-benzodioxol-4-ol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known for its exceptional acidity as an arene, which allows it to undergo a variety of chemical transformations .

Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol derivatives has been explored through a case study where a 4-lithiated intermediate was used to produce a wide range of new derivatives. This intermediate was reacted with various electrophiles, including C0-electrophiles like 4-toluenesulfonyl azide and iodine, C1-electrophiles such as carbon dioxide and formaldehyde, and higher alkyl iodides . Another study reported the synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a key intermediate for the fungicide fludioxonil, from o-cresol through a five-step process that includes etherification, chlorination, fluorination, and hydrolysis, achieving a total yield of 33.2% and a purity of 99.7% .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure analysis of 2,2-Difluoro-1,3-benzodioxol-4-ol, the related compounds mentioned in the papers suggest that the difluoro group and the benzodioxole moiety play a significant role in the reactivity and stability of these molecules .

Chemical Reactions Analysis

The reactivity of 2,2-Difluoro-1,3-benzodioxol-4-ol derivatives has been demonstrated in various chemical reactions. For instance, the carboxylic acid derivative can be treated with organolithium compounds to afford ketones, and the aldehyde derivative can be condensed with nitromethane or acetic anhydride under basic conditions . The papers also describe the use of related benziodoxole compounds in electrophilic chlorination reactions and as precursors for fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1,3-benzodioxol-4-ol derivatives are characterized by their high acidity, which is attributed to the presence of the difluoro group. This high acidity enables the formation of lithiated intermediates that are highly reactive towards various electrophiles . The related compounds mentioned in the papers also exhibit properties such as fluorescence enhancement under basic conditions and sensitivity to pH changes, which are indicative of the reactive nature of the fluorophenol moiety .

科学的研究の応用

Synthesis and Derivative Development

2,2-Difluoro-1,3-benzodioxol-4-ol is utilized in various synthetic processes. For instance, it serves as a key intermediate in the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a potential metabolically stable derivative of benzodioxole, useful in medicinal chemistry (Catalani, Paio, & Perugini, 2010). Additionally, it has been converted into a variety of derivatives, showcasing its versatility as an acidic arene (Schlosser, Gorecka, & Castagnetti, 2003).

Fungicide Development

In agricultural chemistry, 2,2-difluoro-1,3-benzodioxol-4-aldehyde, derived from 2,2-difluoro-1,3-benzodioxol-4-ol, is a crucial intermediate for the fungicide fludioxonil. Research focused on improving the yield and purity of this compound demonstrates its significance in developing effective fungicides (Zhang Zhi-rong, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,2-difluoro-1,3-benzodioxol-4-ol are synthesized for various applications. For example, a study reported the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with significant biological activities against HIV and HBV, from a derivative of 2,2-difluoro-1,3-benzodioxol-4-ol (Wu, Zhang, Meng, & Qing, 2004).

Biodegradation and Environmental Impact

An unexpected aspect of 2,2-difluoro-1,3-benzodioxol-4-ol is its biodegradation and defluorination by Pseudomonas putida F1, as discovered in a study analyzing the biodegradation mechanisms of polyfluorinated compounds. This research is significant in understanding the environmental impact and degradation pathways of such compounds (Bygd, Aukema, Richman, & Wackett, 2021).

Safety and Hazards

This compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing its vapours and contact with skin and eyes, and to use protective equipment when handling it .

将来の方向性

While specific future directions for the research and application of 2,2-Difluoro-1,3-benzodioxol-4-ol are not detailed in the search results, its use as an intermediate in the synthesis of products for agricultural chemistry and pharmaceutical products suggests potential areas of continued exploration .

作用機序

Target of Action

It’s known to cause skin irritation and specific target organ toxicity

Mode of Action

It’s known that the compound has a planar structure , which might influence its interaction with its targets. More research is needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Given its toxicity profile , it’s likely that the compound affects multiple pathways, leading to downstream effects such as skin irritation and organ toxicity.

Result of Action

It’s known to cause skin irritation and specific target organ toxicity , indicating that it has significant biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol. For instance, air velocity falls rapidly with distance away from the opening of a simple extraction pipe . This could potentially affect the distribution and concentration of the compound in a given environment, thereby influencing its action and efficacy.

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLKNZQTCHZQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299766 | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1,3-benzodioxol-4-ol | |

CAS RN |

126120-86-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126120-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)

![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)

![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)